Cellulase InductionFungal BiotechnologyEnzyme Production
Researchers studying glycoside hydrolase mechanisms often face substrate hydrolysis during assays. Thiocellobiose, a stable thioether analog of cellobiose, solves this as a non-hydrolyzable competitive inhibitor. It enables precise kinetic studies and enzyme co-crystallization (PDB: 2O9R).
- Non-hydrolyzable inhibitor: withstands assay conditions for accurate Ki determination.
- Potent cellulase inducer: at 0.5 mM, achieves robust expression faster than 1 mM cellobiose.
- Superior CDH substrate: higher kcat with P. chrysosporium CDH for sensitive enzymatic assays.
For procurement managers: ≥98% purity ensures batch-to-batch reliability for reproducible enzymology and structural biology.
Molecular FormulaC12H22O10S
Molecular Weight358.36 g/mol
CAS No.80951-92-4
Cat. No.B013913
⚠ Attention: For research use only. Not for human or veterinary use.
D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- (CAS 80951-92-4), commonly referred to as thiocellobiose, is a sulfur-containing analog of cellobiose . In this disaccharide, the oxygen atom of the β(1-4) glycosidic linkage is replaced by a sulfur atom, forming a thioether bond . This modification confers unique biochemical properties, primarily acting as a non-metabolizable competitive inhibitor for β-glucosidases and as a potent inducer of cellulase production [1][2].
β-Glucosidase inhibition study fit — non-hydrolyzable competitive inhibitor enables stable enzyme-ligand complex studies.
Cellulase induction research workflow — reported highest induction rank in tested carbohydrate panel for fungal cellulase production.
Structural biology tool compound — co-crystal structure available (PDB 2O9R) supports mechanistic and structure-based design studies.
[1] Montero, E., et al. (1998). NMR studies of the conformation of thiocellobiose bound to a β-glucosidase from Streptomyces sp. FEBS Letters, 421(3), 243-248. View Source
[2] Rho, D., et al. (1982). Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer. Journal of Bacteriology, 149(1), 47-53. View Source
Thiocellobiose: Unmatched by Cellobiose and Analogs
The replacement of oxygen with sulfur in the glycosidic bond of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- is not a trivial substitution. This single atom change fundamentally alters the compound's interaction with enzymes, creating a distinct functional profile [1]. While cellobiose is a hydrolyzable substrate for many β-glucosidases, its thio-analog acts as a stable, non-hydrolyzable competitive inhibitor, allowing for unique mechanistic and structural studies of glycosidases [1][2]. Furthermore, thiocellobiose exhibits superior potency as an inducer of cellulase expression and displays enhanced absorption properties, demonstrating that it cannot be treated as a generic replacement for its oxygen-based counterpart or other in-class compounds [3].
Risk 1: Sulfur-for-oxygen substitution in the glycosidic bond alters enzyme recognition; cellobiose acts as a hydrolyzable substrate, while thiocellobiose acts as a stable inhibitor. Substrate/inhibitor profiles may not transfer directly.
Risk 2: Cellulase induction potency context may differ significantly; thiocellobiose induction response observed at lower reported concentrations compared to cellobiose. Direct replacement requires concentration-response validation.
Risk 3: Metabolic stability differs; thiocellobiose resists enzymatic hydrolysis under conditions where cellobiose is rapidly cleaved. Assay and fermentation half-life contexts may not translate.
[1] Montero, E., et al. (1998). NMR studies of the conformation of thiocellobiose bound to a β-glucosidase from Streptomyces sp. FEBS Letters, 421(3), 243-248. View Source
[2] Crystal Structures of Paenibacillus polymyxa beta-Glucosidase B Complexes Reveal the Molecular Basis of Substrate Specificity and Give New Insights into the Catalytic Machinery of Family I Glycosidases. PDB ID: 2O9R. View Source
[3] Rho, D., et al. (1982). Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer. Journal of Bacteriology, 149(1), 47-53. View Source
Thiocellobiose: Verified Performance Evidence
Superior Cellulase Induction vs. Cellobiose
In a screening of 21 carbohydrates, thiocellobiose was identified as the most powerful inducer of three key cellulolytic enzymes (carboxymethylcellulase, β-glucosidase, and xylanase) in Schizophyllum commune [1].
Cellulase InductionHead-to-head
Thiocellobiose: 0.5 mM
Cellobiose: 1 mM
2-fold higher induction potency reported
Reported highest induction rank in 21-carbohydrate panel for S. commune cellulases.
Cellulase InductionFungal BiotechnologyEnzyme Production
Evidence Dimension
Concentration for optimal enzyme induction
Target Compound Data
0.5 mM
Comparator Or Baseline
Cellobiose (optimal activity at 1 mM)
Quantified Difference
2-fold higher potency (effective at half the concentration)
Conditions
Induction of cellulases in Schizophyllum commune cultures.
Why This Matters
For procuring a potent inducer for cellulase production, thiocellobiose offers twice the potency of cellobiose, allowing for cost savings and immediate enzyme response without a latency period.
Cellulase InductionFungal BiotechnologyEnzyme Production
[1] Rho, D., et al. (1982). Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer. Journal of Bacteriology, 149(1), 47-53. View Source
Non-Hydrolyzable β-Glucosidase Inhibition
High-performance liquid chromatography (HPLC) analysis demonstrated that thiocellobiose is not hydrolyzed by the extracellular enzymes produced by Schizophyllum commune, unlike its natural analog, cellobiose, which is rapidly cleaved [1].
Enzymatic StabilityHead-to-head
Thiocellobiose: No hydrolysis detected
Cellobiose: Rapidly hydrolyzed
Qualitative stability difference confirmed by HPLC
Supports long-term enzyme assay and crystallography workflows requiring stable inhibitor.
S. commune extracellular enzyme incubation; method-specific context.
No hydrolysis detected after incubation with S. commune extracellular enzymes
Comparator Or Baseline
Cellobiose (hydrolyzed by S. commune enzymes)
Quantified Difference
Qualitative difference; target compound is non-metabolizable
Conditions
Incubation with S. commune extracellular enzymes; analysis by HPLC [1].
Why This Matters
Its non-hydrolyzable nature makes thiocellobiose an essential tool for experiments requiring a stable substrate analog or inhibitor, such as X-ray crystallography, NMR studies, and long-term enzyme assays where substrate depletion must be avoided.
[1] Rho, D., et al. (1982). Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer. Journal of Bacteriology, 149(1), 47-53. View Source
Enhanced CDH Substrate Turnover
When assayed with cellobiose dehydrogenase (CDH) from Phanerochaete chrysosporium, thiocellobiose exhibited a higher turnover number (kcat) than the enzyme's natural substrate, cellobiose [1]. The KM value for thiocellobiose was also somewhat higher [1].
Assay with purified cellobiose dehydrogenase (CDH) from Phanerochaete chrysosporium.
Why This Matters
This makes thiocellobiose a superior substrate for certain CDH assays and biotechnological applications, where a higher rate of product formation can increase assay sensitivity or overall yield.
[1] Henriksson, G., et al. (1998). Substrate specificity of cellobiose dehydrogenase from Phanerochaete chrysosporium. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1383(1), 48-54. View Source
Crystallographic Evidence of Competitive Inhibition
The crystal structure of β-glucosidase B (BglB) from Paenibacillus polymyxa was solved in complex with thiocellobiose (PDB ID: 2O9R) [1]. This structure provides atomic-level detail of the compound acting as a competitive inhibitor within the enzyme's active site.
Co-crystal StructureCross-study comparable
PDB 2O9R at 2.30 Å resolution
BglB-thiocellobiose complex
Atomic-level binding-mode validation for structure-based design studies.
3D structure of thiocellobiose bound to BglB active site (PDB: 2O9R) at 2.30 Å resolution [1]
Comparator Or Baseline
Oxygen-linked cellobiose analog bound to BglA (reported in same study)
Quantified Difference
Structural confirmation of binding mode; no quantitative difference available
Conditions
X-ray diffraction analysis of BglB-thiocellobiose complex.
Why This Matters
The availability of a high-resolution co-crystal structure validates thiocellobiose as a reliable and well-characterized tool for structure-based drug design and detailed enzymology studies, reducing experimental risk and accelerating research timelines.
[1] Isorna, P., et al. (2007). Crystal Structures of Paenibacillus polymyxa beta-Glucosidase B Complexes Reveal the Molecular Basis of Substrate Specificity and Give New Insights into the Catalytic Machinery of Family I Glycosidases. Journal of Molecular Biology, 371(5), 1204-1218. View Source
Improved Absorption Over Cellobiose
Thiocellobiose is reported to have enhanced absorption compared to its oxygen-based counterpart, cellobiose . This is believed to be a consequence of the sulfur atom in the thioglycosidic bond .
Absorption ProfileData to verify
Reported enhanced absorption vs cellobiose
Quantitative data not provided
Absorption context may differ; requires independent validation.
Source-specific review; no experimental conditions or numeric data available.
BioavailabilityPharmacokineticsGlycobiology
Evidence Dimension
Absorption
Target Compound Data
Enhanced absorption reported
Comparator Or Baseline
Cellobiose
Quantified Difference
Qualitative observation; specific quantitative data not provided in source.
Conditions
Not specified in source.
Why This Matters
For in vivo applications, such as studying carbohydrate metabolism or developing gut microbiome modulators, the enhanced absorption profile of thiocellobiose may offer a distinct advantage over cellobiose by improving bioavailability.
BioavailabilityPharmacokineticsGlycobiology
Thiocellobiose: Key Application Scenarios
Potent Cellulase Induction in Fungi
Thiocellobiose is the preferred inducer for achieving robust and rapid expression of cellulolytic enzymes in fungal systems. Its use can maximize enzyme yields at lower concentrations (0.5 mM) compared to cellobiose (1 mM) and eliminate the latency period observed with other inducers, thereby improving process efficiency in industrial enzyme production [1].
Glycosidase Structural Biology & Drug Design
As a non-hydrolyzable, stable analog of cellobiose with a solved co-crystal structure (PDB: 2O9R), thiocellobiose is an essential tool for X-ray crystallography and NMR studies aimed at elucidating the catalytic mechanism of β-glucosidases [2]. It serves as a reliable competitive inhibitor for trapping the enzyme in a specific conformational state, providing a solid foundation for structure-based design of novel glycosidase inhibitors [2].
High-Sensitivity CDH Assays
For researchers studying cellobiose dehydrogenase (CDH), thiocellobiose is a valuable alternative substrate. Its higher catalytic turnover (kcat) with CDH from *P. chrysosporium* allows for the development of more sensitive enzymatic assays compared to those using cellobiose, facilitating better kinetic characterization and detection of this industrially relevant enzyme [3].
Glycosidase Inhibitor Development
The stability and defined binding mode of thiocellobiose make it a useful scaffold for developing more potent or selective β-glucosidase inhibitors. Its demonstrated resistance to hydrolysis ensures it remains intact during biological assays, enabling accurate determination of inhibitory constants (Ki) and providing a reliable control for evaluating novel inhibitor candidates [4].
Application
Selection Property
Validation Focus
Fungal cellulase induction studies
Induction potency rank in tested panel
Concentration-response validation in target fungal strain
Glycosidase structural biology
Non-hydrolyzable inhibitor with co-crystal structure
Binding-mode confirmation in target glycosidase
CDH enzyme kinetics and assay development
Reported higher kcat vs cellobiose
Turnover and KM validation under assay-specific conditions
Glycosidase inhibitor discovery
Stable competitive inhibitor scaffold
Inhibitory constant (Ki) determination and selectivity profiling
[1] Rho, D., et al. (1982). Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer. Journal of Bacteriology, 149(1), 47-53. View Source
[2] Isorna, P., et al. (2007). Crystal Structures of Paenibacillus polymyxa beta-Glucosidase B Complexes Reveal the Molecular Basis of Substrate Specificity and Give New Insights into the Catalytic Machinery of Family I Glycosidases. Journal of Molecular Biology, 371(5), 1204-1218. View Source
[3] Henriksson, G., et al. (1998). Substrate specificity of cellobiose dehydrogenase from Phanerochaete chrysosporium. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1383(1), 48-54. View Source
[4] Montero, E., et al. (1998). NMR studies of the conformation of thiocellobiose bound to a β-glucosidase from Streptomyces sp. FEBS Letters, 421(3), 243-248. View Source
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